methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
Methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative characterized by:
- A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with an exocyclic double bond (E-configuration at position 5).
- A 1,3-benzodioxole substituent at the methylidene position, contributing electron-rich aromatic properties.
This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on substituent variations .
Properties
IUPAC Name |
methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S2/c1-23-18(22)12-3-5-13(6-4-12)20-17(21)16(27-19(20)26)9-11-2-7-14-15(8-11)25-10-24-14/h2-9H,10H2,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGKPIWJDXSTQY-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-bromobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring or the ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications
(a) Substituents on the Thiazolidinone Nitrogen
- Compound 9e (): Features a 3-methoxyphenylmethylamino-butyl chain at N3, resulting in a lower synthesis yield (21%) compared to simpler substituents. The bulky chain may hinder crystallization (decomposition observed at 178–246°C) .
- Compound D8 (): Incorporates a diethylaminoethyl group at N3, enhancing solubility via tertiary amine functionality. This modification is common in antimicrobial agents .
(b) Methylidene Substituents
- Compound 9f (): Replaces benzodioxole with 2,3-dihydro-1,4-benzodioxin, altering π-π stacking interactions in crystal structures .
- Compound in : Substitutes benzodioxole with 2-chlorophenyl, introducing an electron-withdrawing group that may enhance electrophilic reactivity .
- Compound in : Uses 2-hydroxybenzylidene, enabling hydrogen bonding with solvate molecules (methanol vs. DMSO in analogues), impacting solubility .
Physical Properties
Spectroscopic Data
Biological Activity
Methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure : The compound features a unique structure that includes a benzodioxole ring, a thiazolidinone ring, and a benzoate ester group. This structural diversity is believed to contribute to its varied biological effects.
Molecular Formula : C18H15N2O4S
Molecular Weight : 357.39 g/mol
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
- Inhibition of Tumor Growth : Animal models have shown reduced tumor size when treated with this compound.
The proposed mechanism of action involves the interaction of the compound with cellular targets:
- Enzyme Inhibition : The thiazolidinone ring may interact with enzymes involved in cellular proliferation and survival.
- Nuclear Factor kappa B (NF-kB) Pathway Modulation : The compound may inhibit NF-kB signaling, leading to reduced inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties against clinical isolates. Results indicated that the compound effectively inhibited resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
-
Anticancer Research :
- A study in Cancer Letters demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo. The study concluded that further investigation into its use as an adjunct therapy in cancer treatment is warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
